

Structural Elucidation of Novel Benzophenone Derivatives: A Multi-Techr

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone

CAS No.: 898783-02-3

Cat. No.: B1325597

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Preamble: The Enduring Relevance of the Benzophenone Scaffold

The benzophenone motif, characterized by a central carbonyl group linking two phenyl rings, represents a remarkably versatile scaffold in both medicine [1][2] and materials science. Its prevalence in nature, particularly within the Clusiaceae plant family, hints at a privileged structural framework for biological activity. [1][3] Synthetic chemists have successfully developed into marketed drugs for a range of conditions, including nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and treosulfonamide, as well as tolcapone. [1][4][5] Beyond medicine, the unique photophysical properties of benzophenones have established them as critical components in OLEDs and as effective photoinitiators. [6][7][8][9]

Given this broad utility, the synthesis and characterization of novel benzophenone derivatives are of paramount importance for researchers aiming to develop advanced materials. The precise substitution pattern on the aryl rings dictates the molecule's biological activity, pharmacokinetic profile, and photophysical properties. Unambiguous structural determination is not merely a procedural step but the foundational pillar upon which all subsequent development rests. This document outlines a field-proven workflow for the structural analysis of novel benzophenone derivatives, emphasizing the synergy between spectroscopic and crystallographic validating analytical systems.

Part 1: The Genesis of a Novel Derivative - Synthesis

The journey of structural analysis begins with the successful synthesis of the target molecule. While numerous synthetic strategies exist, Friedel-Crafts acylation is a general and reliable method for preparing benzophenone cores. [1][10] This electrophilic aromatic substitution reaction provides a direct route to functionalized benzophenone derivatives.

The causality behind this choice is clear: it allows for the modular construction of the benzophenone scaffold by reacting a substituted benzoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3). [10] This modularity is key to creating libraries of derivatives for structure-activity relationship (SAR) studies. [12]

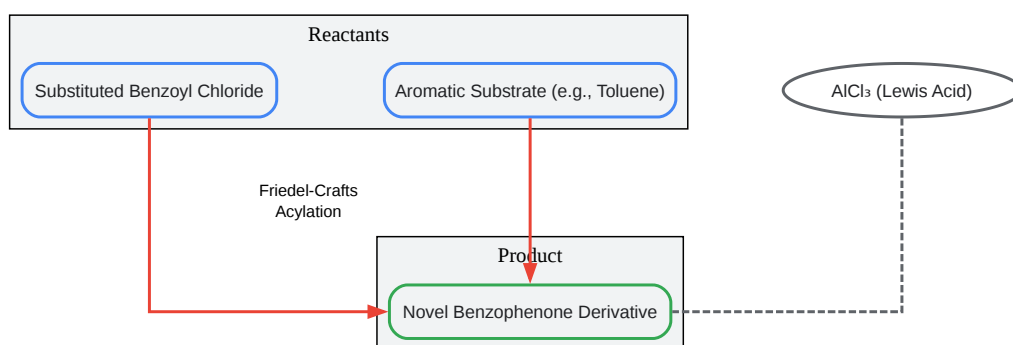


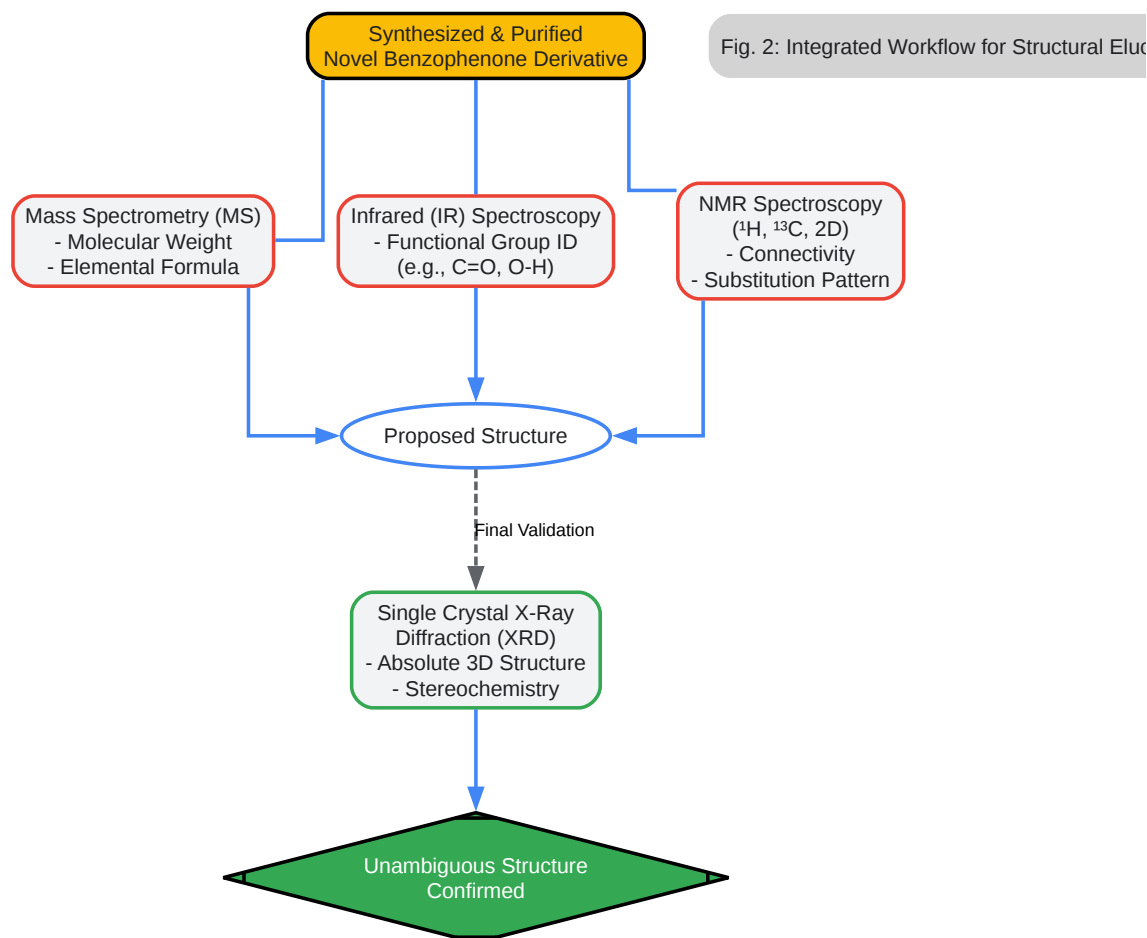
Fig. 1: Generalized F

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Fig. 1: Generalized Friedel-Crafts Acylation Pathway.

Part 2: The Analytical Workflow for Unambiguous Structure Confirmation

Once synthesized, purified (typically via column chromatography or recrystallization), and isolated, the novel compound enters a rigorous analytical workflow of evidence, and the data from all techniques must converge to a single, consistent structure. This cross-validation is the hallmark of a trustworthy analysis.



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Fig. 2: Integrated Workflow for Structural Elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: The first critical question for any new compound is "What is its mass?". High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the definitive technique to answer this. Its purpose is twofold: to provide the exact molecular weight and, from that, a molecular formula. This formula acts as a fundamental constraint for all subsequent spectral interpretation.

Protocol: High-Resolution Electron Impact Mass Spectrometry (HR-EIMS)

- **Sample Preparation:** Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization energy to 70 eV.
- **Data Acquisition:** Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring detection of the molecular ion peak (M⁺).
- **Analysis:** Determine the exact mass of the molecular ion to at least four decimal places. Use the instrument's software to calculate possible elemental formulas that fit the measured mass within a narrow tolerance (typically < 5 ppm).

Trustworthiness: The molecular formula derived from HRMS must be consistent with the starting materials and the expected reaction. Furthermore, the proposed formula must match the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying key functional groups. For benzophenone derivatives, its primary confirmation of the diaryl ketone carbonyl (C=O) group. The position of this vibrational stretch provides clues about the electronic environment of the

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Scan:** With the crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 400 cm⁻¹.
- **Data Processing:** Perform an automatic baseline correction and ATR correction if available.

Data Interpretation: The key signature is the intense C=O stretching vibration.

- **Diaryl Ketone (C=O):** A strong, sharp absorption band typically appears in the range of 1680-1660 cm⁻¹.^{[13][14]}
- **Aromatic C-H:** Look for sharp peaks above 3000 cm⁻¹ (stretch) and in the 900-675 cm⁻¹ region (out-of-plane bending), which can hint at the substituent.
- **Other Groups:** Identify stretches for other functional groups, such as a broad O-H band (~3500-3200 cm⁻¹) for hydroxylated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms. ¹H NMR reveals protons, while ¹³C NMR does the same for carbon atoms. For benzophenones, NMR is essential for determining the precise substitution patterns on the

Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).
- **¹H NMR Acquisition:** Place the NMR tube in the spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the spectrum using standard parameters include spectral width, acquisition time, and relaxation delay.
- **¹³C NMR Acquisition:** Using the same sample, switch to the carbon channel. Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the peaks in both spectra.

Trustworthiness & Self-Validation: The information from ¹H and ¹³C NMR is mutually reinforcing. The number of signals in the ¹³C spectrum should correspond to the number of carbons in the proposed structure. The integration of the ¹H signals must correspond to the number of protons in the molecular formula from MS. 2D NMR techniques (COSY, proton correlation) and HSQC (proton-carbon correlation) can be used to definitively link protons and carbons, validating the proposed connectivity.

Hypothetical Data Summary for a Novel Derivative

Technique	Data	Interpretation
HRMS (EI)	m/z = 228.0832 (M ⁺)	Calculated for C ₁₅ H ₁₂ O ₂ : 228.0832
IR (ATR)	3350 cm ⁻¹ (broad), 3060 cm ⁻¹ (sharp), 1655 cm ⁻¹ (strong, sharp)	Presence of O-H, aromatic C-H, and carbonyl [14]
¹ H NMR	δ 7.80-7.40 (m, 9H), δ 5.50 (s, 1H)	Complex aromatic region suggests a non-coupling proton (e.g., vinyl)
¹³ C NMR	δ 198.5, δ 160.2, δ 138.0-128.0 (multiple), δ 115.8	Carbonyl carbon (C=O) confirmed. Multiple aromatic signals.

Single Crystal X-Ray Diffraction (XRD): The Final Arbiter

Expertise & Experience: While the combination of MS and NMR can build a highly confident structural hypothesis, only single-crystal X-ray diffraction provides a definitive structural map of the molecule in the solid state. [15][16] It is the gold standard for confirming connectivity, stereochemistry, and subtle structural features. [17][18]

Protocol: Single Crystal XRD

- Crystal Growth:** This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm). Methods include slow evaporation from a solvent/anti-solvent system, or vapor diffusion.
- Crystal Mounting:** Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
- Data Collection:** Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion. The instrument records data with a monochromatic X-ray beam, collecting a large number of diffraction spots.
- Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. [16][19] The structure is solved using direct methods to generate an initial electron density map, and "refined" to best fit the experimental data, ultimately yielding the precise atomic coordinates.

Trustworthiness: The final refined crystal structure provides a definitive answer. The connectivity and formula derived from XRD must perfectly match NMR. Any deviation indicates either an error in the initial spectral interpretation or an unexpected chemical transformation (e.g., a rearrangement during synthesis).

Conclusion

The structural analysis of novel benzophenone derivatives is a multi-faceted process that relies on the logical integration of data from orthogonal analyses. Mass spectrometry provides the elemental formula, IR spectroscopy confirms key functional groups, and NMR spectroscopy maps the detailed atomic connectivity. Each step is robust and self-validating. Ultimately, single-crystal X-ray diffraction serves as the final, incontrovertible proof, providing a complete three-dimensional structure. Through this comprehensive approach, researchers and drug development professionals can establish the identity of their novel compounds with the highest confidence, providing a solid foundation for all subsequent biological and material science investigations.

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